维格列汀 β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .
Synthesis Analysis
A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .Chemical Reactions Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .Physical And Chemical Properties Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .科学研究应用
1. 改善 β 细胞功能
维格列汀是一种二肽基肽酶-IV 抑制剂,已发现它可以增强 2 型糖尿病患者的 β 细胞功能。它通过在特定葡萄糖水平下增加胰岛素分泌速率来实现这一目标,这种现象被称为分泌基调。该药物显着增加了胰岛素分泌速率,而不影响 β 细胞剂量反应的斜率、导数成分或增强因子。β 细胞功能的这些改善反映在平均餐后葡萄糖和胰高血糖素水平的显着下降,以及完整 GLP-1 和胃抑制多肽的等离子水平的增加 (Mari et al., 2005)。
2. 增强胰岛功能
维格列汀与胰腺胰岛 β 细胞和 α 细胞的葡萄糖依赖性功能改善有关,解决了 2 型糖尿病 (T2DM) 中常见的缺陷。通过增强 β 细胞对葡萄糖的敏感性,维格列汀增加了餐后和空腹状态下胰岛素相对于葡萄糖的分泌速率。它还通过恢复与葡萄糖相关的适当胰高血糖素抑制来改善 α 细胞功能,从而减少内源性葡萄糖产生。这些作用表明维格列汀具有随着时间推移减缓 β 细胞功能恶化的能力 (Mathieu, 2009)。
3. 减少不适当的内源性葡萄糖产生
机理研究表明,维格列汀导致 DPP-4 剂量依赖性减少,从而导致循环中 GLP-1 和 GIP 的活性水平持续存在。这些作用转化为改善 β 细胞对葡萄糖的敏感性和葡萄糖依赖性胰岛素分泌。此外,维格列汀还改善了 α 细胞对葡萄糖的敏感性,并减少了不适当的胰高血糖素分泌。这些胰岛作用共同有助于减少进餐期间不适当的内源性葡萄糖产生和葡萄糖利用,从而改善葡萄糖耐量和空腹高血糖 (Ahrén & Foley, 2008)。
4. 神经保护作用
维格列汀在帕金森病大鼠模型中显示出潜在的神经保护作用。它增强了中枢抗炎和抗凋亡作用,从而阻碍神经元损伤。该药物改变纹状体能量水平,抑制核因子 κB,并因此减少下游炎性介质肿瘤坏死因子-α。它还使晚期糖基化终产物 (RAGE) 的受体正常化,证明了其抗炎作用,同时阻碍纹状体诱导型一氧化氮合酶、细胞间粘附分子-1 和髓过氧化物酶。维格列汀的抗氧化潜力已通过减少硫代巴比妥酸反应性物质和转录因子 Nrf-2 水平来描述 (Abdelsalam & Safar, 2015)。
作用机制
- By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, leading to improved glycemic control .
Target of Action
Mode of Action
Action Environment
安全和危害
未来方向
Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(5S,7R)-3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12-,13+,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDBGKCTWXOHS-BADMEQAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858563 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147403-03-9 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。